N6-Methyladenosine 5'-triphosphate is a modified nucleoside that plays a significant role in cellular processes. This compound is a base-modified analog of adenosine and is recognized as a minor nucleoside in natural ribonucleic acids. Its presence is particularly notable in messenger RNA, where it contributes to various regulatory functions, including RNA splicing, export, stability, and translation . The molecular formula of N6-Methyladenosine 5'-triphosphate is , with a molecular weight of approximately 521.20 g/mol .
This compound belongs to the category of base-modified ribonucleotides. It is classified as a nucleotide due to its structure, which includes a nitrogenous base (adenosine), a ribose sugar, and a triphosphate group.
The synthesis of N6-Methyladenosine 5'-triphosphate can be achieved through various methods:
The chemical synthesis usually starts with the detritylation of protected nucleosides followed by activation and coupling steps that involve phosphoramidite chemistry. The use of acidic azole catalysts such as 1H-tetrazole enhances coupling yields significantly .
N6-Methyladenosine 5'-triphosphate has a complex molecular structure characterized by:
N6-Methyladenosine 5'-triphosphate can participate in several types of chemical reactions:
The oxidation and reduction pathways may involve various reagents and conditions that influence the stability and reactivity of the compound.
N6-Methyladenosine 5'-triphosphate exerts its biological effects primarily through the methylation of RNA molecules. This modification affects several key processes:
The compound interacts with RNA-binding proteins and enzymes involved in RNA metabolism, highlighting its role in post-transcriptional regulation.
N6-Methyladenosine 5'-triphosphate has several scientific applications:
The enzymatic synthesis of N6-methyladenosine (m6A) in RNA is catalyzed by a multicomponent methyltransferase complex (MTC) conserved across eukaryotes. The core heterodimer comprises METTL3 (catalytic subunit) and METTL14 (structural scaffold), which synergistically bind S-adenosylmethionine (SAM) and RNA substrates [2] [9]. METTL3 contains the SAM-binding pocket and catalytic motifs, while METTL14 enhances RNA-binding affinity and stabilizes the complex [3] [9]. Structural studies reveal a 1:1 stoichiometry, with METTL14’s RGG domain critical for substrate recognition [3] [6].
Accessory proteins refine the MTC’s specificity and localization:
Table 1: Core Components of the Human m6A Methyltransferase Complex
Component | Function | Structural Domains |
---|---|---|
METTL3 | Catalytic SAM binding; methyl group transfer | MTD, N-terminal domain, ZFD |
METTL14 | RNA-binding scaffold; allosteric activation of METTL3 | MTD, RGG motif |
WTAP | Nuclear localization; complex stabilization | Coiled-coil domains |
VIRMA (KIAA1429) | 3′UTR-specific methylation | Unknown |
RBM15/RBM15B | Recruitment to U-rich RNA motifs (e.g., XIST) | RRM domains |
The MTC targets adenosines within the DRACH motif (D = G/A/U; R = G/A; H = A/C/U), with METTL3’s zinc finger domain (ZFD) enabling sequence-specific binding [3] [9]. M6ATP incorporation occurs co-transcriptionally, facilitated by histone modifications like H3K36me3 that recruit the MTC to chromatin [3] [4].
Viruses exploit host m6A machinery to evade immune detection. Representative families of nonsegmented negative-sense (NNS) RNA viruses—including Pneumoviridae (e.g., RSV), Paramyxoviridae (e.g., measles virus), and Rhabdoviridae (e.g., VSV)—incorporate m6A into viral genomes and antigenomes using METTL3/14 [7]. Key mechanisms include:
Table 2: Viral Subversion of m6A Methylation for Immune Evasion
Virus Family | Representative Virus | m6A Function | Host Sensor Targeted |
---|---|---|---|
Pneumoviridae | Human metapneumovirus | Suppresses RIG-I signaling | RIG-I, MDA5 |
Paramyxoviridae | Sendai virus | Reduces IFN-β production | RIG-I |
Rhabdoviridae | VSV | Attenuates viral RNA immunogenicity | RIG-I |
This co-option is conserved across NNS viruses, highlighting m6A methylation as a universal strategy to dampen innate immunity [7].
m6ATP serves as a critical substrate for in vitro RNA synthesis, enabling the production of m6A-modified transcripts for structural and functional studies. Key applications include:
Table 3: Commercial m6ATP Specifications and Research Applications
Vendor | Purity | Concentration | Key Applications | Reference |
---|---|---|---|---|
TriLink BioTech | ≥90% | 100 mM (H₂O) | In vitro transcription, motor protein assays | [1] |
BOC Sciences | ≥95% | 100–110 mM | RNA modification studies | [5] |
Jena Bioscience | ≥95% | 100 mM | Receptor signaling, aptamer development | [8] |
m6ATP’s extinction coefficient (15,567 L·mol⁻¹·cm⁻¹ at 265 nm) and molecular weight (521.21 g/mol as free acid) enable precise quantification in reactions [1] [5]. Its incorporation efficiency is highest in unstructured RNA/DNA regions due to METTL3/14’s substrate preferences [3].
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